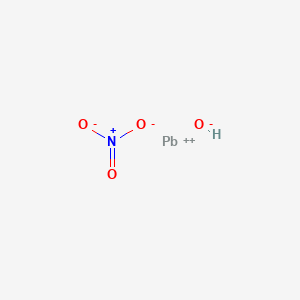
Lead hydroxide nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead hydroxide nitrate is an inorganic compound with the chemical formula Pb(OH)NO3 It is a basic lead nitrate that forms as a white precipitate when lead nitrate reacts with hydroxide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead hydroxide nitrate can be synthesized through the reaction of lead nitrate with a hydroxide source. A common laboratory method involves adding sodium hydroxide to a solution of lead nitrate. The reaction proceeds as follows: [ \text{Pb(NO}_3\text{)}_2 + \text{2 NaOH} \rightarrow \text{Pb(OH)NO}_3 + \text{NaNO}_3 ]
Industrial Production Methods: In industrial settings, this compound can be produced by controlling the pH and concentration of reactants to ensure the formation of the desired compound. The process typically involves the careful addition of a hydroxide solution to a lead nitrate solution under controlled conditions to precipitate this compound.
Análisis De Reacciones Químicas
Types of Reactions: Lead hydroxide nitrate undergoes various chemical reactions, including:
Precipitation Reactions: Formation of this compound from lead nitrate and hydroxide ions.
Complexation Reactions: Interaction with excess hydroxide ions to form soluble complexes.
Common Reagents and Conditions:
Hydroxide Ions: Sodium hydroxide or potassium hydroxide solutions are commonly used to precipitate this compound.
Acidic Conditions: this compound can dissolve in acidic solutions, forming lead ions and nitrate ions.
Major Products Formed:
This compound: The primary product of the reaction between lead nitrate and hydroxide ions.
Sodium Nitrate: A byproduct when sodium hydroxide is used as the hydroxide source.
Aplicaciones Científicas De Investigación
Lead hydroxide nitrate has several applications in scientific research and industry:
Environmental Science: Used in the treatment of wastewater to remove lead and nitrate contaminants through precipitation processes.
Analytical Chemistry: Employed in qualitative analysis to detect the presence of lead ions in solutions.
Industrial Processes: Utilized in the production of lead-based compounds and materials.
Mecanismo De Acción
The mechanism by which lead hydroxide nitrate exerts its effects involves the formation of insoluble precipitates that can adsorb and remove contaminants from solutions. The compound interacts with hydroxide ions to form stable complexes, which can then be separated from the solution through filtration or sedimentation .
Comparación Con Compuestos Similares
Lead Hydroxide (Pb(OH)2): Formed by the reaction of lead nitrate with a small amount of hydroxide ions.
Lead Chloride (PbCl2): Formed by the reaction of lead nitrate with chloride ions.
Lead Iodide (PbI2): Formed by the reaction of lead nitrate with iodide ions.
Lead Sulfate (PbSO4): Formed by the reaction of lead nitrate with sulfate ions.
Uniqueness: Lead hydroxide nitrate is unique due to its ability to form stable complexes with hydroxide ions, making it effective in removing lead and nitrate contaminants from solutions. Its specific chemical properties and reactivity distinguish it from other lead compounds, which may not exhibit the same level of stability or effectiveness in similar applications.
Propiedades
Número CAS |
12268-84-7 |
|---|---|
Fórmula molecular |
HNO4Pb |
Peso molecular |
286.211 |
Nombre IUPAC |
lead(2+);hydroxide;nitrate |
InChI |
InChI=1S/NO3.H2O.Pb/c2-1(3)4;;/h;1H2;/q-1;;+2/p-1 |
Clave InChI |
UITIGCZPKSMPAB-UHFFFAOYSA-M |
SMILES |
[N+](=O)([O-])[O-].[OH-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxabicyclo[3.1.0]hexane-2,3-diol,diacetate(8CI)](/img/new.no-structure.jpg)








![methyl (1S,2S,10S,11R,12S,13Z)-15-acetyl-10-(2-acetyloxyethyl)-13-ethylidene-11-(hydroxymethyl)-3,15-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-4,6,8-triene-11-carboxylate](/img/structure/B577086.png)

